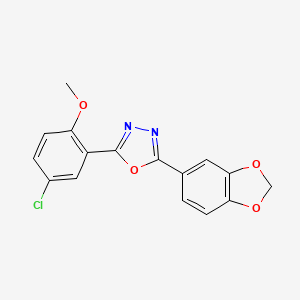![molecular formula C17H23NO3 B5885967 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine, also known as MCL-101, is a synthetic compound that belongs to the family of morpholine-based opioids. It was first synthesized in the late 1990s and has since been the subject of extensive scientific research. MCL-101 has shown promising results in preclinical studies as a potential analgesic and antinociceptive agent.
Wirkmechanismus
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine acts on the mu-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce sedation, and produce a mild euphoria. It has also been shown to have a lower risk of respiratory depression compared to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain perception and other physiological processes. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine. One area of interest is the development of novel formulations that can extend the duration of action of this compound. Another area of interest is the investigation of the potential therapeutic benefits of this compound in the treatment of chronic pain and other conditions. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a promising synthetic compound that has shown potential as an analgesic and antinociceptive agent. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying the role of the mu-opioid receptor in pain perception and other physiological processes. However, further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Synthesemethoden
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine can be synthesized by reacting 4-methoxyphenylcyclopentanone with morpholine in the presence of a suitable acid catalyst. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 112-115°C. The overall yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine has been extensively studied for its potential use as an analgesic and antinociceptive agent. Preclinical studies have shown that this compound is effective in reducing pain and inflammation in animal models. It has also been shown to have a longer duration of action and a lower risk of respiratory depression compared to other opioids.
Eigenschaften
IUPAC Name |
[1-(4-methoxyphenyl)cyclopentyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-6-4-14(5-7-15)17(8-2-3-9-17)16(19)18-10-12-21-13-11-18/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBHCEUVWWPTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)



![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)




